molecular formula C27H23N5O5 B2874315 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide CAS No. 1242966-47-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide

Cat. No.: B2874315
CAS No.: 1242966-47-7
M. Wt: 497.511
InChI Key:
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzodioxin moiety, a triazoloquinazoline core, and an acetamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the Triazoloquinazoline Core: This involves the cyclization of appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives under reflux conditions.

    Coupling Reactions: The final step involves coupling the benzodioxin moiety with the triazoloquinazoline core using acylation reactions in the presence of suitable catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxin or triazoloquinazoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmacology: Studied for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.

    Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Shares the benzodioxin moiety but lacks the triazoloquinazoline core.

    1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: Contains the benzodioxin ring but differs in the functional groups attached.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide is unique due to its combination of the benzodioxin moiety and the triazoloquinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O5/c1-17-6-8-18(9-7-17)15-30-25(34)20-4-2-3-5-21(20)32-26(30)29-31(27(32)35)16-24(33)28-19-10-11-22-23(14-19)37-13-12-36-22/h2-11,14H,12-13,15-16H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOSIFTVIMVUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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